D-Alanine, 3-sulfino-
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Overview
Description
D-Alanine, 3-sulfino- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a sulfinic acid group attached to the alanine molecule, making it a unique and interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to produce 3-sulfinoalanine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of D-Alanine, 3-sulfino- may involve microbial fermentation processes where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: D-Alanine, 3-sulfino- undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid.
Reduction: The compound can be reduced to form alanine.
Substitution: The sulfinic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alanine.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
D-Alanine, 3-sulfino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of D-Alanine, 3-sulfino- involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as sulfinoalanine decarboxylase, which converts it to hypotaurine and carbon dioxide . This reaction is crucial in the metabolism of sulfur-containing amino acids and has implications in cellular signaling and regulation .
Comparison with Similar Compounds
- L-Cysteinesulfinic acid
- S-Sulfinocysteine
- 3-Sulfinato-L-alaninate
Comparison: D-Alanine, 3-sulfino- is unique due to its specific configuration and the presence of the sulfinic acid group. Compared to L-Cysteinesulfinic acid, it has a different stereochemistry, which can lead to different biological activities and interactions. S-Sulfinocysteine and 3-Sulfinato-L-alaninate share similar functional groups but differ in their overall structure and reactivity .
Properties
CAS No. |
35554-99-5 |
---|---|
Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-sulfinopropanoic acid |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m1/s1 |
InChI Key |
ADVPTQAUNPRNPO-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O |
Origin of Product |
United States |
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